molecular formula C24H19FN2O3 B379716 5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 309924-03-6

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B379716
CAS No.: 309924-03-6
M. Wt: 402.4g/mol
InChI Key: NYINATMVWNAHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.4g/mol. The purity is usually 95%.
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Biological Activity

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological evaluations, and mechanisms of action associated with this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo-Isoxazole Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of fluorine and other substituents is performed using halogenation techniques.
  • Coupling Reactions : Techniques such as Suzuki or Heck coupling are utilized to attach the aromatic groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a comparative study, derivatives showed IC50 values ranging from 2.59 µM to 4.66 µM against Hela and MCF7 cells, indicating promising anticancer properties .
CompoundCell LineIC50 (µM)
5-(4-fluorophenyl)-...Hela2.59
5-(4-fluorophenyl)-...MCF74.66

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cancer cells:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at various phases (e.g., S phase for Hela cells), leading to increased apoptosis rates compared to control groups .
  • Apoptosis Induction : The compound promotes both early and late apoptosis in sensitive cell lines, suggesting a mechanism that may involve the activation of apoptotic pathways.

Case Studies

Several studies have investigated the biological activity of compounds related to this class:

  • Study on Antitumor Activity : A derivative demonstrated an enhanced growth inhibition rate (GI) against K-562 leukemia cells with a GI of 54%, compared to lower activity in less substituted analogs .
  • Molecular Docking Studies : Computational analyses indicated that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead candidate for drug development against various malignancies .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-7-5-6-10-19(15)27-21(16-8-3-2-4-9-16)20-22(30-27)24(29)26(23(20)28)18-13-11-17(25)12-14-18/h2-14,20-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYINATMVWNAHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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